molecular formula C18H18ClNO3 B12724800 Butyric acid, 4-(o-(4-chloro-N-methylbenzamido)phenyl)- CAS No. 83626-94-2

Butyric acid, 4-(o-(4-chloro-N-methylbenzamido)phenyl)-

Cat. No.: B12724800
CAS No.: 83626-94-2
M. Wt: 331.8 g/mol
InChI Key: MBJNPFAFGCCJCR-UHFFFAOYSA-N
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Description

Butyric acid, 4-(o-(4-chloro-N-methylbenzamido)phenyl)-: is a synthetic organic compound with the molecular formula C18H18ClNO3 and a molecular weight of 331.79 g/mol . This compound is known for its unique structure, which includes a butyric acid moiety linked to a chlorinated benzamido phenyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butyric acid, 4-(o-(4-chloro-N-methylbenzamido)phenyl)- typically involves the reaction of 4-chloro-N-methylbenzamide with a suitable butyric acid derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the preparation of intermediates, purification, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: Butyric acid, 4-(o-(4-chloro-N-methylbenzamido)phenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of Butyric acid, 4-(o-(4-chloro-N-methylbenzamido)phenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

    Butyric acid: A simple carboxylic acid with the formula C4H8O2.

    4-Chlorobenzamide: A chlorinated benzamide derivative.

    N-Methylbenzamide: A methylated benzamide compound.

Uniqueness: Butyric acid, 4-(o-(4-chloro-N-methylbenzamido)phenyl)- is unique due to its combined structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

83626-94-2

Molecular Formula

C18H18ClNO3

Molecular Weight

331.8 g/mol

IUPAC Name

4-[2-[(4-chlorobenzoyl)-methylamino]phenyl]butanoic acid

InChI

InChI=1S/C18H18ClNO3/c1-20(18(23)14-9-11-15(19)12-10-14)16-7-3-2-5-13(16)6-4-8-17(21)22/h2-3,5,7,9-12H,4,6,8H2,1H3,(H,21,22)

InChI Key

MBJNPFAFGCCJCR-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1CCCC(=O)O)C(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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